molecular formula C10H13NO B1320930 3-(4-Methylphenoxy)azetidine CAS No. 954220-73-6

3-(4-Methylphenoxy)azetidine

Cat. No. B1320930
M. Wt: 163.22 g/mol
InChI Key: IKXZLYWIOATIPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the context of 3-(4-Methylphenoxy)azetidine, although not directly synthesized in the provided studies, related compounds have been synthesized which offer insights into the methodologies that could be applied to 3-(4-Methylphenoxy)azetidine. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involved structure-activity relationship investigations, leading to potent antiproliferative compounds . Similarly, the preparation of 2-(2-mesyloxyethyl)azetidines through monochloroalane reduction and mesylation of β-lactams could be a relevant method for synthesizing substituted azetidines . Additionally, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and their structural investigation through X-ray diffraction provides a precedent for the synthesis and analysis of substituted azetidines .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of azetidine derivatives. For example, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were not only synthesized but also structurally characterized, revealing the crystallization in a monoclinic system and providing detailed geometric parameters . This type of analysis is crucial for understanding the three-dimensional conformation of azetidine derivatives, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of azetidine derivatives with various nucleophiles has been explored, leading to the stereoselective preparation of new azaheterocycles . This demonstrates the versatility of azetidine rings in undergoing transformation reactions, which could be applicable to the synthesis of 3-(4-Methylphenoxy)azetidine derivatives. Furthermore, the interaction of azetidine derivatives with the colchicine-binding site on β-tubulin has been shown, indicating the potential for these compounds to participate in biologically relevant interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The solid-state structure obtained from X-ray diffraction studies can be compared with solution NMR studies to understand the behavior of these compounds in different environments . Additionally, the synthesis of 3,3-dichloroazetidines introduces chloro substituents, which could affect the physical properties such as solubility and chemical reactivity . These properties are essential for the development of azetidine-based pharmaceuticals.

Scientific Research Applications

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Recent advances in the chemistry and reactivity of azetidines have been reported . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of these advances . Azetidines have also been used as motifs in drug discovery, polymerization, and as chiral templates .

Future Directions

Azetidines, including “3-(4-Methylphenoxy)azetidine”, have attracted major attention in organic synthesis due to their unique reactivity and presence in bioactive molecules. Future research directions may include exploring new synthetic methods, studying their reactivity in various chemical reactions, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

3-(4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZLYWIOATIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604060
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)azetidine

CAS RN

954220-73-6
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
HTS campaign of the corporate compound collection resulted in a novel, oxalic acid diamide scaffold of α7 nACh receptor positive allosteric modulators. During the hit expansion, …
Number of citations: 3 www.sciencedirect.com

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